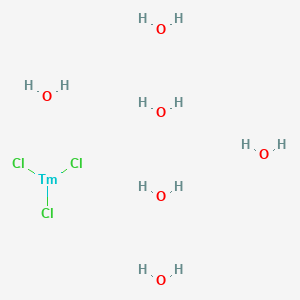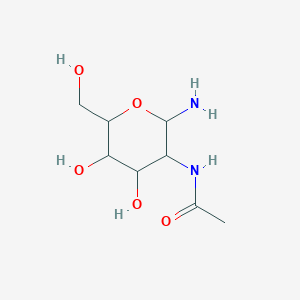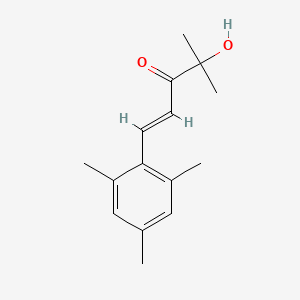
(1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one is an organic compound characterized by its unique structure, which includes a mesityl group, a hydroxy group, and a conjugated enone system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one typically involves the aldol condensation of mesityl acetone with acetaldehyde under basic conditions. The reaction proceeds as follows:
- Mesityl acetone is treated with a base such as sodium hydroxide.
- Acetaldehyde is added to the reaction mixture.
- The reaction mixture is stirred at room temperature for several hours.
- The product is isolated by extraction and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The enone system can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.
Major Products:
Oxidation: 4-Oxo-1-mesityl-4-methylpent-1-en-3-one.
Reduction: 4-Hydroxy-1-mesityl-4-methylpentan-3-one.
Substitution: Products vary based on the substituent introduced.
科学研究应用
(1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one involves its interaction with various molecular targets. The hydroxy and enone groups allow it to participate in hydrogen bonding and electrophilic reactions, respectively. These interactions can modulate biological pathways, leading to its observed biological effects. Specific molecular targets and pathways are still under investigation.
相似化合物的比较
4-Hydroxy-4-methylpent-1-en-3-one: Lacks the mesityl group, resulting in different chemical properties.
4-Hydroxy-1-phenyl-4-methylpent-1-en-3-one: Contains a phenyl group instead of a mesityl group, leading to variations in reactivity and biological activity.
Uniqueness: (1E)-4-Hydroxy-1-mesityl-4-methylpent-1-en-3-one is unique due to the presence of the mesityl group, which imparts steric hindrance and electronic effects that influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
属性
分子式 |
C15H20O2 |
|---|---|
分子量 |
232.32 g/mol |
IUPAC 名称 |
(E)-4-hydroxy-4-methyl-1-(2,4,6-trimethylphenyl)pent-1-en-3-one |
InChI |
InChI=1S/C15H20O2/c1-10-8-11(2)13(12(3)9-10)6-7-14(16)15(4,5)17/h6-9,17H,1-5H3/b7-6+ |
InChI 键 |
MZEPKOZFBZWACD-VOTSOKGWSA-N |
手性 SMILES |
CC1=CC(=C(C(=C1)C)/C=C/C(=O)C(C)(C)O)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C=CC(=O)C(C)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


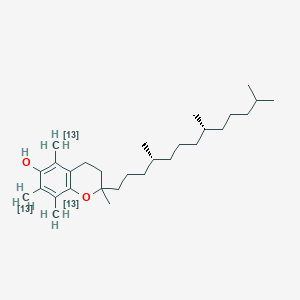
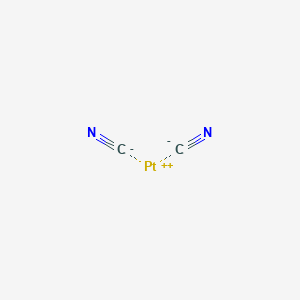
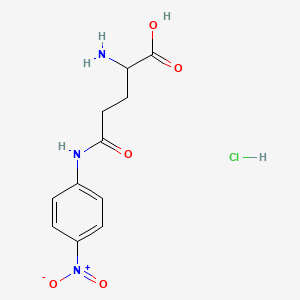


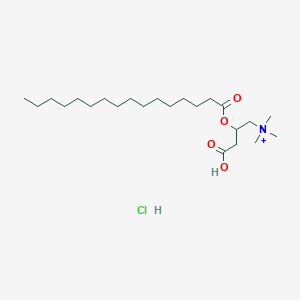

![5-[3-Ethoxy-4-(3-ethyl-5-methyl-2(3H)-benzothiazolylidene)-2-butenylidene]-3-ethyl-2-[(3-ethyl-4,5-diphenyl-2(3H)-thiazolylidene)methyl]-4,5-dihydro-4-oxothiazolium iodide](/img/structure/B12061811.png)

![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)
![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)

